Product packaging for butyl N-(4-carbamoylphenyl)carbamate(Cat. No.:)

butyl N-(4-carbamoylphenyl)carbamate

Cat. No.: B3752361
M. Wt: 236.27 g/mol
InChI Key: YFGDCMIYMAMMMT-UHFFFAOYSA-N
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Description

Butyl N-(4-carbamoylphenyl)carbamate is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and drug discovery. While specific studies on this exact molecule are not readily available in the public domain, its structure, featuring a carbamate group linking a butyloxy moiety to a 4-carbamoylphenyl group, suggests it is a derivative of carbamic acid. Carbamate derivatives are extensively investigated due to their high proteolytic stability, ability to penetrate cell membranes, and structural resemblance to peptide bonds, making them valuable motifs in modern pharmacology . Carbamates are recognized as a privileged structure in drug design and are integral components of many approved therapeutic agents. They serve key roles in drugs targeting a wide range of conditions, including neurodegenerative diseases (e.g., rivastigmine), HIV (e.g., protease inhibitors like darunavir), and cancer . In research, carbamate groups are also fundamental as protecting groups in organic synthesis, such as the tert-butoxycarbonyl (Boc) group, which is used to protect amines during complex multi-step reactions . The specific arrangement of the carbamate and carbamoyl functional groups in this compound may be explored for its potential as a synthetic intermediate, an enzyme inhibitor, or a precursor in the development of novel bioactive molecules. This product is intended for research applications in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other personal uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B3752361 butyl N-(4-carbamoylphenyl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl N-(4-carbamoylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-2-3-8-17-12(16)14-10-6-4-9(5-7-10)11(13)15/h4-7H,2-3,8H2,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGDCMIYMAMMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis of Butyl N 4 Carbamoylphenyl Carbamate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of butyl N-(4-carbamoylphenyl)carbamate. Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments, a complete picture of the molecule's framework can be constructed.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each unique proton in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as two distinct doublets due to their coupling with adjacent protons. The protons of the butyl group exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the carbamate (B1207046) oxygen. The protons of the terminal methyl group will appear as a triplet, while the methylene (B1212753) groups will present as multiplets. The amide and carbamate N-H protons are also observable, often as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH (ortho to -NHCOO) ~7.5 d
Aromatic CH (ortho to -CONH₂) ~7.8 d
Carbamate NH ~9.7 s (br)
Amide NH₂ ~7.3 and ~7.9 s (br)
O-CH₂ (butyl) ~4.1 t
CH₂ (butyl) ~1.6 m
CH₂ (butyl) ~1.4 m

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the carbamate and amide groups are typically found in the downfield region of the spectrum. The aromatic carbons show characteristic shifts, with the carbons attached to the nitrogen atoms appearing at lower field. The aliphatic carbons of the butyl group are observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O (Carbamate) ~153
C=O (Amide) ~168
Aromatic C (C-NHCOO) ~142
Aromatic C (C-CONH₂) ~133
Aromatic CH (ortho to -NHCOO) ~118
Aromatic CH (ortho to -CONH₂) ~129
O-CH₂ (butyl) ~65
CH₂ (butyl) ~31
CH₂ (butyl) ~19

Note: Predicted data is based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent methylene protons of the butyl chain and between the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the O-CH₂ proton of the butyl group will correlate with the signal for the O-CH₂ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, correlations would be expected between the carbamate N-H proton and the carbonyl carbon of the carbamate, as well as the aromatic carbon to which the nitrogen is attached. Similarly, correlations between the O-CH₂ protons and the carbamate carbonyl carbon would confirm the ester linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule is typically observed as the protonated molecular ion [M+H]⁺. The detection of this ion allows for the direct determination of the molecular weight of the compound. Adducts with other cations, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. By comparing the experimentally measured exact mass of the molecular ion to the calculated exact masses of possible elemental formulas, the molecular formula of this compound can be unequivocally confirmed. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Table 3: Compound Names Mentioned in the Article

Compound Name

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. The complementary nature of these two methods provides a comprehensive vibrational profile. mt.comspectroscopyonline.com

FT-IR spectroscopy is particularly sensitive to vibrations involving a change in the dipole moment. For this compound, the FT-IR spectrum is expected to be dominated by characteristic absorptions from the carbamate and amide functionalities.

Key expected FT-IR absorption bands for this compound, based on data from related compounds such as butyl carbamate and various N-aryl carbamates, are detailed below. rsc.orgnist.gov

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Comments
N-H (carbamate)Stretching3400 - 3200Often appears as a sharp to broad band. Hydrogen bonding can cause a shift to lower wavenumbers and broadening.
N-H (amide)Stretching3350 - 3150Similar to the carbamate N-H, its position is sensitive to hydrogen bonding.
C-H (aliphatic)Stretching2960 - 2850Characteristic of the butyl group.
C=O (carbamate)Stretching1730 - 1680A strong, sharp absorption band. Its position can be influenced by conjugation and hydrogen bonding.
C=O (amide I)Stretching1680 - 1630A strong band, typically at a lower frequency than the carbamate C=O.
N-H (amide II)Bending1640 - 1550In-plane bending, often coupled with C-N stretching.
C-NStretching1400 - 1200Can be coupled with other vibrations.
C-OStretching1250 - 1050Associated with the carbamate ester group.

This table is generated based on typical values for the functional groups and data from related carbamate compounds. rsc.orgnist.gov

The presence of two carbonyl groups and two N-H groups would likely lead to a complex and informative spectrum in the 1800-1500 cm⁻¹ and 3500-3100 cm⁻¹ regions, respectively. The precise positions of these bands would be highly dependent on the intermolecular interactions, particularly hydrogen bonding, in the solid state.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, offers complementary information to FT-IR. It is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would be expected to clearly show bands corresponding to the aromatic ring and the C=O stretching vibrations.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Comments
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching2960 - 2850Strong signals are expected for the butyl chain.
C=O (carbamate & amide)Stretching1730 - 1630Both carbonyls should be Raman active.
Aromatic C=CRing Stretching1620 - 1580 & 1500-1400Characteristic bands for the phenyl ring.
C-NStretching1300 - 1200

This table is generated based on typical values for the functional groups and data from related carbamate compounds. mdpi.comresearchgate.net

A notable feature in the Raman spectrum would be the symmetric breathing modes of the para-substituted aromatic ring. The combination of FT-IR and Raman data would allow for a more confident assignment of the vibrational modes and a deeper understanding of the molecular structure. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Although a single crystal structure of this compound has not been reported in the searched literature, analysis of related N-phenylcarbamate structures allows for a prediction of its likely solid-state conformation and packing. nih.govias.ac.in

Studies on compounds like phenyl N-phenylcarbamate and isopropyl-N-phenylcarbamate reveal that the carbamate group is generally planar. nih.govias.ac.in The crystal packing is typically dominated by hydrogen bonds involving the N-H and C=O groups of the carbamate functionality. researchgate.netresearchgate.net In many carbamate structures, these hydrogen bonds lead to the formation of infinite one-dimensional chains or more complex two-dimensional networks. nih.govnih.gov

For this compound, the presence of both a carbamate and a primary amide group provides additional sites for hydrogen bonding. It is highly probable that the crystal structure would feature an extensive hydrogen-bonding network, with the N-H groups of both the carbamate and the amide acting as hydrogen bond donors, and the carbonyl oxygens of both groups acting as acceptors.

A hypothetical data table of crystallographic parameters, based on similar N-aryl carbamates, is presented below to illustrate the type of information obtained from such a study.

Parameter Hypothetical Value Reference Compound(s)
Crystal SystemMonoclinic or OrthorhombicPhenyl N-phenylcarbamate, Isopropyl-N-phenylcarbamate nih.govias.ac.in
Space GroupP2₁/c or Pca2₁Phenyl N-phenylcarbamate, Isopropyl-N-phenylcarbamate nih.govias.ac.in
a (Å)9.0 - 10.0Isopropyl-N-phenylcarbamate ias.ac.in
b (Å)11.0 - 20.0Isopropyl-N-phenylcarbamate, Phenyl N-phenylcarbamate nih.govias.ac.in
c (Å)5.0 - 10.0Phenyl N-phenylcarbamate, Isopropyl-N-phenylcarbamate nih.govias.ac.in
β (°)90 - 100 (for monoclinic)
Z4Phenyl N-phenylcarbamate, Isopropyl-N-phenylcarbamate nih.govias.ac.in
Key Hydrogen BondsN-H···O=CPhenyl N-phenylcarbamate, Isopropyl-N-phenylcarbamate nih.govias.ac.in

This table is illustrative and based on data from the cited reference compounds.

The dihedral angle between the phenyl ring and the plane of the carbamate group is another important conformational feature, which typically ranges from 30° to 50° in related structures. nih.govias.ac.in

Polymorphism, the ability of a compound to exist in more than one crystal form, is a crucial consideration in the solid-state chemistry of pharmaceutical and specialty chemicals. Different polymorphs can exhibit distinct physical properties, including solubility, stability, and melting point.

The carbamate functional group is a well-known motif in crystal engineering due to its robust hydrogen bonding capabilities. nih.gov The ability of the N-H group to act as a hydrogen bond donor and the carbonyl oxygen to act as an acceptor makes the formation of predictable supramolecular structures possible.

For this compound, the presence of two distinct hydrogen-bonding functionalities (carbamate and primary amide) increases the likelihood of polymorphism. Different arrangements of the hydrogen-bonding network could lead to various crystal packing arrangements and, consequently, different polymorphic forms. The flexibility of the butyl chain could also contribute to the potential for multiple crystalline forms.

The study of polymorphism in this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Characterization of any resulting polymorphs would then be carried out using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy.

Computational and Theoretical Studies on Butyl N 4 Carbamoylphenyl Carbamate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in investigating the electronic properties and energetics of butyl N-(4-carbamoylphenyl)carbamate.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular orbital (MO) theory, often employed within DFT calculations, describes the distribution of electrons in a molecule. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The carbamate (B1207046) and carbamoylphenyl groups, with their lone pairs on nitrogen and oxygen atoms and delocalized π-systems, are expected to significantly contribute to the HOMO. The phenyl ring and the carbonyl groups are likely to be the primary contributors to the LUMO. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Theoretical calculations for related N-phenylcarbamate compounds indicate that the HOMO is often localized on the phenyl ring and the nitrogen atom of the carbamate, while the LUMO is distributed over the carbonyl group and the phenyl ring.

Table 1: Hypothetical Molecular Orbital Properties of this compound based on similar compounds

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVElectron-donating capability
LUMO Energy~ -1.2 eVElectron-accepting capability
HOMO-LUMO Gap~ 5.3 eVChemical reactivity and stability

Note: These values are illustrative and based on typical DFT results for similar aromatic carbamates.

The flexibility of the butyl chain and the rotational freedom around the carbamate and amide linkages allow this compound to exist in multiple conformations. Conformer analysis, through computational methods, helps identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped.

Energy minimization calculations, often performed using DFT or other quantum mechanical methods, are then used to find the lowest energy conformers. For similar carbamate-containing molecules, it has been shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. chemrxiv.org In the case of this compound, a hydrogen bond could potentially form between the N-H of the carbamate and the carbonyl oxygen of the carbamoyl (B1232498) group, leading to a more compact and stable structure. The relative energies of different conformers are important for understanding its behavior in solution and its ability to bind to biological targets.

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra. By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum that can be compared with experimental data to confirm the molecular structure. For instance, the characteristic vibrational frequencies for the C=O stretching in the carbamate and amide groups, as well as the N-H bending and stretching modes, can be accurately predicted.

Similarly, NMR chemical shifts can be calculated and compared to experimental spectra to aid in the assignment of peaks to specific atoms in the molecule. The calculated electronic transitions can provide insights into the UV-Vis absorption spectrum, helping to understand the electronic structure and chromophores within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in a given environment (e.g., in a solvent or interacting with a protein).

For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static methods. These simulations can reveal the flexibility of the butyl chain, the rotational dynamics of the phenyl ring, and the stability of any intramolecular hydrogen bonds. Understanding the conformational flexibility is crucial for predicting how the molecule might adapt its shape to fit into a binding site of a biological macromolecule.

Docking and Molecular Modeling for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid.

Molecular docking simulations can be used to place this compound into the binding site of a target protein. The simulation then scores the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions) and the conformational energy of the ligand.

For a molecule like this compound, the carbamate and carbamoyl groups are capable of forming hydrogen bonds with amino acid residues in a protein's active site. The phenyl ring can engage in π-π stacking or hydrophobic interactions. The butyl group can fit into hydrophobic pockets. Docking studies on similar carbamate derivatives have shown their potential to bind to enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.gov

The results of docking studies can provide detailed hypotheses about the binding mode of the molecule, which can then be tested experimentally. The predicted binding affinity, often expressed as a scoring function value, can be used to rank potential drug candidates and guide further optimization of the molecular structure to improve binding.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Protein Binding Site

Functional GroupPotential Interaction TypeInteracting Residues (Examples)
Carbamate N-HHydrogen Bond DonorAsp, Glu, Carbonyl backbone
Carbamate C=OHydrogen Bond AcceptorArg, Lys, Ser, Thr, His
Phenyl Ringπ-π Stacking, HydrophobicPhe, Tyr, Trp, Leu, Val
Butyl ChainHydrophobic InteractionsLeu, Val, Ile, Ala
Carbamoyl N-HHydrogen Bond DonorAsp, Glu, Carbonyl backbone
Carbamoyl C=OHydrogen Bond AcceptorArg, Lys, Ser, Thr, His

Analysis of Interaction Forces and Energetics

The structural and electronic characteristics of this compound dictate the types of non-covalent interactions it can form, which are crucial for its behavior in a biological system. The molecule consists of a butyl chain, a carbamate linker, a phenyl ring, and a carbamoyl (amide) group. These functional groups allow for a variety of interaction forces to come into play.

Hydrogen Bonding: The primary interaction force for this molecule is expected to be hydrogen bonding. The carbamate and carbamoyl moieties contain both hydrogen bond donors (the N-H groups) and hydrogen bond acceptors (the C=O carbonyl oxygens). These groups can form strong, directional hydrogen bonds with biological macromolecules like proteins and nucleic acids. The presence of multiple hydrogen bonding sites suggests that this molecule can engage in a network of such interactions, contributing significantly to its binding affinity and stability within a receptor's active site. For instance, studies on similar phenyl carbamate structures have highlighted the importance of N-H···O=C hydrogen bonds in directing their supramolecular assembly. nih.gov

Hydrophobic Interactions: The butyl group and the phenyl ring introduce hydrophobic character to the molecule. These nonpolar regions can interact favorably with hydrophobic pockets within a biological target, driven by the hydrophobic effect. The flexibility of the butyl chain allows it to adopt various conformations to maximize these interactions.

π-Interactions: The phenyl ring is capable of engaging in π-stacking and π-cation interactions. These interactions, although generally weaker than hydrogen bonds, are significant for the recognition and binding of aromatic ligands. However, the presence and nature of these interactions are highly dependent on the specific geometry of the binding site. It has been noted in crystal structures of related compounds that steric hindrance from bulky groups can prevent ideal π–π stacking.

A hypothetical breakdown of interaction energies for this compound, based on general principles, is presented in the interactive table below.

Interaction TypeContributing Functional GroupsEstimated Relative Strength
Hydrogen BondingCarbamate (N-H, C=O), Carbamoyl (N-H, C=O)Strong
Hydrophobic InteractionsButyl chain, Phenyl ringModerate
π-Stacking/π-CationPhenyl ringWeak to Moderate
Dispersion ForcesEntire moleculeModerate (cumulative)

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity. dovepress.com

QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. These models can be two-dimensional (2D-QSAR), using descriptors calculated from the 2D structure, or three-dimensional (3D-QSAR), which also considers the 3D conformation of the molecules.

The development of a QSAR model for a series of compounds including this compound would typically involve the following steps:

Data Set Collection: A series of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include:

Physicochemical descriptors: LogP (lipophilicity), molecular weight, molar refractivity.

Topological descriptors: Connectivity indices, shape indices.

Electronic descriptors: Partial charges, dipole moment.

Quantum chemical descriptors: HOMO and LUMO energies.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

While a specific QSAR model for this compound is not available, studies on other carbamate derivatives as inhibitors of enzymes like acetylcholinesterase have been conducted. nih.govnih.govmdpi.comoup.com These studies often reveal the importance of descriptors related to molecular size, shape, and electronic properties.

The table below presents a hypothetical set of descriptors that could be used in a 2D-QSAR study of carbamate derivatives.

CompoundMolecular Weight ( g/mol )LogPNumber of Hydrogen Bond DonorsNumber of Hydrogen Bond AcceptorspIC50 (Hypothetical)
Derivative 1252.282.5235.8
This compound 252.28 2.7 2 3 6.2
Derivative 3266.313.0236.5
Derivative 4238.252.2235.5

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. A pharmacophore model can be generated based on a set of active molecules or from the structure of the target's binding site.

For this compound, a hypothetical pharmacophore model for binding to a generic enzyme active site could include the following features:

Two Hydrogen Bond Acceptors: Corresponding to the carbonyl oxygen atoms of the carbamate and carbamoyl groups.

Two Hydrogen Bond Donors: Corresponding to the N-H protons of the carbamate and carbamoyl groups.

One Hydrophobic Feature: Representing the butyl chain.

One Aromatic Ring Feature: Representing the phenyl ring.

Pharmacophore models derived from studies on other carbamate inhibitors often highlight a similar set of features. nih.govnih.gov For example, a five-feature pharmacophore model for carbamate-type acetylcholinesterase inhibitors included hydrogen bond acceptors, a positive ionizable feature, and hydrophobic regions. nih.gov The identification of these key features is crucial for the design of new, more potent analogues and for virtual screening of compound libraries to identify novel hits.

Mechanistic Biological Investigations of Butyl N 4 Carbamoylphenyl Carbamate and Its Analogs

Enzyme Inhibition and Modulation Studies

The carbamate (B1207046) functional group is a well-recognized pharmacophore known to interact with several classes of enzymes, often acting as an inhibitor. The following subsections detail the mechanistic investigations of butyl N-(4-carbamoylphenyl)carbamate and related compounds against specific enzymatic targets.

While specific kinetic data for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) by this compound are not available in the current literature, the mechanism of action for the carbamate class of inhibitors is well-established. Carbamates are classified as pseudo-irreversible or slowly reversible inhibitors of cholinesterases. nih.govresearchgate.net

The inhibitory process involves a two-step mechanism. Initially, the carbamate inhibitor (I) binds non-covalently to the active site of the enzyme (E) to form a reversible Michaelis-Menten-like complex (EI). Subsequently, the nucleophilic serine residue within the enzyme's catalytic triad (B1167595) attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamylated enzyme (E') and releases the alcohol or phenol (B47542) leaving group. researchgate.netlookchem.comsci-hub.se

The rate of enzyme inhibition is determined by the carbamylation rate (ki), while the duration of inhibition depends on the rate of spontaneous decarbamylation (kr), a hydrolytic process that regenerates the active enzyme. researchgate.netnih.gov This decarbamylation is significantly slower than the deacetylation that occurs with the natural substrate, acetylcholine, resulting in prolonged enzyme inhibition. lookchem.comsci-hub.senih.gov The specific structures of the N-substituents and the leaving group on the carbamate molecule are critical in determining the rates of carbamylation and decarbamylation, and thus the potency and selectivity towards AChE versus BChE. sci-hub.seresearchgate.netnih.gov

There are no published studies directly investigating the inhibitory activity of this compound against β-secretase 1 (BACE1). However, research on structurally related compounds provides some insight. A study of 4-aminosalicylanilide-based benzyl (B1604629) carbamates, which share a similar carbamate linkage, was conducted to assess their potential as BACE1 modulators. mdpi.com

In this study, the majority of the thirty-eight tested compounds showed no significant inhibition of BACE1 at a concentration of 10 µM. The most active compound in the series, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, demonstrated only a modest 27.5% reduction in BACE1 activity at this concentration. mdpi.com These findings suggest that the carbamate scaffold of this type is unlikely to be a potent inhibitor of the BACE1 enzyme.

Table 1: BACE1 Inhibition by a Structurally Related Benzyl Carbamate Analog This interactive table summarizes the limited BACE1 inhibitory activity found in a structurally similar compound.

Compound Name Concentration (µM) % BACE1 Inhibition

Carbamates are a prominent and well-researched class of inhibitors for Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of endocannabinoids like anandamide (B1667382). nih.govnih.govmdpi.com While direct kinetic data for this compound is not available, extensive research on its close structural analogs, such as URB597 and URB878, elucidates the mechanism of action for this compound class.

The inhibitory mechanism is analogous to that seen with cholinesterases, involving the covalent modification of the catalytic serine residue (Ser241) in the FAAH active site. nih.gov The carbamate's carbonyl group acts as an electrophile, which is attacked by the serine nucleophile, leading to the carbamylation of the enzyme and rendering it inactive. nih.gov The potency of these inhibitors is influenced by the electronic properties of the carbamate and the structural features of its leaving group and N-substituents, which affect its recognition and binding within the enzyme's active site. escholarship.org

For instance, URB597 (cyclohexylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester) is a potent FAAH inhibitor with an IC50 value in the nanomolar range. nih.gov An even closer analog, URB878, is identified as 4-phenylbutylcarbamic acid 3′-carbamoylbiphenyl-3-yl ester. researchgate.net The replacement of the N-cyclohexyl group (in URB597) with a more lipophilic N-substituent can enhance the inhibitor's complementarity for hydrophobic regions of the enzyme's active site, thereby increasing inhibitory potency in vitro. nih.gov

Table 2: FAAH Inhibitory Potency of Representative Carbamate Analogs This interactive table provides IC50 values for well-studied FAAH inhibitors that are structurally related to this compound.

Compound FAAH IC50 (nM)
URB597 4.6

Currently, there is no scientific literature available that details the investigation of this compound as an inhibitor of cyclooxygenase enzymes, COX-1 or COX-2. While some compounds have been designed as dual inhibitors of both FAAH and COX enzymes, these typically involve hybrid scaffolds that merge pharmacophores for both targets and are structurally distinct from this compound. nih.gov

There are no published research findings on the activity of this compound against Rho Kinase (ROCK) or SUMO-specific protease 1 (SENP1). The development of inhibitors for these enzyme targets has focused on different chemical scaffolds. nih.govmdpi.com

Comprehensive enzyme target profiling and detailed kinetic analyses for this compound have not been reported in the peer-reviewed scientific literature. Broader screening against a panel of enzymes would be required to identify any additional biological targets and to fully characterize its selectivity profile.

Receptor Interaction Profiling and Modulatory Effects

The biological activity of a compound is fundamentally defined by its interactions with specific molecular targets within the body. For this compound and its analogs, a significant area of investigation has been their ability to bind to and modulate the function of various receptors, particularly those within the G-protein coupled receptor (GPCR) superfamily.

The dopamine (B1211576) D2-like receptor family, which includes the D2 (D2R) and D3 (D3R) subtypes, are critical targets in the development of therapies for neuropsychiatric and neurodegenerative disorders. nih.gov Due to the high degree of amino acid sequence homology between D2R and D3R, especially within the transmembrane regions that form the binding pocket, achieving subtype selectivity is a formidable challenge for medicinal chemists. nih.govcenterforbiomolecularmodeling.org

Research into a class of compounds known as N-[4-(4-Arylpiperazin-1-yl)butyl]aryl carboxamides, which are structural analogs sharing a core butyl-amide/carbamate feature, has provided significant insights into D2R and D3R binding. nih.govnih.gov Studies have demonstrated that the carboxamide linker is a pivotal structural element for achieving high affinity and selectivity for the D3 receptor. drugbank.com For instance, in a series of N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazine-1-yl)-butyl)aryl carboxamides, certain compounds exhibited over 1000-fold greater selectivity for D3R compared to D2R. nih.govdrugbank.com

The importance of the carboxamide group is highlighted by studies where it was replaced with a tertiary methyleneamine. While these amine-linked analogs retained similar binding affinities for D2R, their affinity for D3R was dramatically reduced by more than 100-fold. nih.govdrugbank.com This modification effectively eliminated D3R selectivity, underscoring the critical role of the hydrogen-bonding capability and specific conformation endowed by the carboxamide linker in facilitating a precise and high-affinity interaction with the D3 receptor. nih.gov Chimeric receptor studies have further identified the second extracellular loop (E2) of the D3R as a key contributor to this selective binding. nih.govdrugbank.com

Table 1: Dopamine Receptor Binding Affinities of Select Analogs
CompoundModificationD3R Kᵢ (nM)D2R Kᵢ (nM)D3R/D2R Selectivity Ratio
Analog 8jCarboxamide Linker2.6>4000>1500
Analog 15bMethyleneamine Linker393~2000~5

The cannabinoid receptor 1 (CB1) is another important Class A GPCR, primarily expressed in the central nervous system. nih.govyoutube.com It is a key component of the endocannabinoid system, which is involved in regulating a wide array of physiological processes. nih.gov The CB1 receptor is endogenously activated by neutral, highly lipophilic ligands derived from fatty acids, such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net Upon activation, the CB1 receptor typically couples to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and certain calcium channels, as well as the activation of potassium channels. nih.gov

A review of the available scientific literature indicates a lack of specific studies investigating the direct binding or modulatory effects of this compound or its close analogs on the CB1 receptor. The research focus for this chemical class has been predominantly on aminergic GPCRs. Future research could involve screening this compound against a panel of receptors including CB1 to determine its selectivity profile and explore potential polypharmacology.

G-protein coupled receptors constitute a vast and diverse superfamily of transmembrane proteins that are the targets for a majority of modern pharmaceuticals. nih.gov They are categorized into several classes, including Class A (Rhodopsin-like), Class B (Secretin-like), Class C (Metabotropic glutamate), and others like the Frizzled and Adhesion families. guidetopharmacology.orgguidetopharmacology.org This diversity in structure and function allows them to mediate cellular responses to a wide variety of external stimuli.

While the primary targets identified for analogs of this compound are the dopamine D2 and D3 receptors, comprehensive receptor profiling is a standard practice in drug discovery to assess compound selectivity. Such profiling involves screening the compound against large panels of GPCRs to identify any potential off-target interactions. These interactions could lead to unforeseen side effects or present opportunities for drug repurposing. Currently, there is a lack of published data regarding the interaction of this compound with other GPCRs beyond the dopamine receptor family.

Investigations of Molecular Target Engagement and Binding Affinities

Quantifying the interaction between a ligand and its biological target is crucial for understanding its mechanism of action. Techniques that measure direct binding provide invaluable data on affinity, kinetics, and stoichiometry.

Surface Plasmon Resonance (SPR) is a label-free, optical biosensor technology that enables the real-time monitoring of molecular interactions. harvard.edu In a typical SPR experiment, a protein target (the ligand, e.g., D3R) is immobilized onto a sensor chip surface. harvard.edu A solution containing the compound of interest (the analyte) is then flowed over this surface. harvard.edu Binding between the analyte and the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response signal. harvard.edunih.gov

This technique provides detailed kinetic information about the interaction, including the association rate constant (kₐ) and the dissociation rate constant (kₑ). harvard.edu From these rates, the equilibrium dissociation constant (Kₑ), a measure of binding affinity, can be calculated (Kₑ = kₑ/kₐ). A lower Kₑ value signifies a higher binding affinity. While no specific SPR studies have been published for this compound itself, this methodology is a gold standard for quantitatively characterizing the binding of such small molecules to their purified receptor targets.

Table 2: Representative Kinetic Data Obtainable from an SPR Experiment
Interactionkₐ (M⁻¹s⁻¹)kₑ (s⁻¹)Kₑ (nM)
Compound X + Target Protein Y1 x 10⁵1 x 10⁻⁴1.0
Compound Z + Target Protein Y5 x 10⁴5 x 10⁻³100

The established biological targets for this compound and its analogs are protein receptors located within the cell membrane. nih.gov The chemical structure and mechanism of action are consistent with binding to well-defined pockets on these proteins to modulate their signaling activity. A thorough review of the scientific literature reveals no studies investigating or suggesting that this class of compounds directly interacts with nucleic acids such as DNA or RNA. The molecular design of these carbamate-containing molecules is tailored for recognition by protein targets, and they lack the typical structural motifs, such as planar polycyclic systems or strong electrostatic charges, that are commonly associated with DNA intercalators or groove binders.

Cellular and Subcellular Mechanistic Studies (In Vitro)

The in vitro investigation of carbamate compounds has revealed a range of cellular and subcellular effects, highlighting their potential to modulate biological systems. These studies are crucial for understanding the fundamental mechanisms through which these molecules exert their actions.

Carbamate derivatives have been shown to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and influencing downstream signaling pathways. The stable carbamate linkages formed by these compounds are key to their biological activity. While specific pathways modulated by this compound have not been elucidated, research on analogous structures suggests potential interactions with key cellular signaling cascades. For instance, the metabolism of certain carbamates has been linked to redox-sensitive pathways, indicating a potential to influence cellular processes governed by oxidative stress.

The impact of carbamate derivatives on cellular viability and proliferation has been a subject of investigation, with varying effects observed depending on the specific compound and cell type. Some N-aryl carbamate derivatives have been synthesized and evaluated for their antifungal activities against various plant fungal pathogens. Many of these compounds exhibited significant inhibition of fungal growth in in vitro assays.

Table 1: Antifungal Activity of Selected N-Aryl Carbamate Derivatives

CompoundFungal PathogenInhibition Rate at 50 µg/mL (%)
1xF. graminearum72.48
1agF. graminearum75.4
1tF. graminearum93.61
1afF. graminearum85.83
Azoxystrobin (control)F. graminearum56.40
Data adapted from studies on the antifungal properties of novel N-aryl carbamate derivatives.

Additionally, a series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were synthesized and showed promising anti-inflammatory activity in a carrageenan-induced rat paw edema model, suggesting an influence on cellular processes related to inflammation.

Several carbamate-containing compounds have been demonstrated to induce specific cellular responses such as apoptosis. For example, the antiepileptic drug felbamate (B1672329) (2-phenyl-1,3-propanediol dicarbamate), a phenylcarbamate derivative, and its metabolites have been shown to induce apoptosis in hematopoietic cells. nih.gov Studies on the human promonocytic cell line U937 revealed that felbamate and one of its metabolites could induce apoptosis at higher concentrations. nih.gov Furthermore, the induction of apoptosis by some felbamate metabolites was found to be influenced by intracellular glutathione (B108866) (GSH) levels, suggesting the involvement of both redox-sensitive and redox-independent pathways. nih.gov

Carbamate pesticides have also been reported to induce apoptosis in human T lymphocytes, mediated by the activation of caspases and the release of mitochondrial cytochrome-c. nih.gov While direct evidence for the induction of autophagy by this compound is lacking, the interplay between apoptosis and autophagy is a critical area of cell biology, and compounds that trigger one pathway may influence the other. nih.gov

Table 2: Apoptosis Induction by Felbamate and its Metabolite in U937 Cells

CompoundConcentration (mg/ml)Effect
Felbamate (FBM)0.5Induction of apoptosis
W2986 (metabolite)0.5Induction of apoptosis
Data from studies on felbamate-induced apoptosis in a human promonocytic cell line. nih.gov

The specific mechanisms of action of this compound in distinct cellular phenotypes like astrocytes have not been reported. Research on other carbamate-containing molecules in the context of neurological disorders suggests that astrocytes could be a relevant cell type for investigation, but direct experimental evidence is not yet available.

Multi-Targeted Biological Action and Polypharmacology

The concept of polypharmacology, where a single drug acts on multiple targets, is a growing paradigm in drug discovery, particularly for complex diseases. nih.gov Carbamate-containing compounds, with their ability to be chemically modified, are amenable to the design of multi-target ligands.

The rational design of multi-target-directed ligands (MTDLs) involves integrating different pharmacophoric elements into a single molecule to engage multiple biological targets simultaneously. nih.gov This strategy aims to enhance therapeutic efficacy and potentially reduce side effects compared to single-target agents or combination therapies. nih.gov While there are no specific examples of this compound being designed as a multi-target ligand, the carbamate moiety itself is a versatile structural motif in medicinal chemistry. The design of MTDLs often involves a deep understanding of the structures of the target proteins and the key interactions that govern ligand binding. Computational methods, such as molecular docking and molecular dynamics simulations, play a crucial role in the rational design process.

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Despite a comprehensive search of available scientific literature and databases, no specific information could be found regarding the mechanistic biological investigations, synergistic effects, or pleiotropic effects of the chemical compound this compound or its direct analogs.

General information on the broader class of carbamates indicates their primary mechanism of action often involves the inhibition of acetylcholinesterase. This property has led to their use as pesticides and in some pharmaceuticals. However, this general knowledge cannot be specifically attributed to this compound without dedicated research, which appears to be unpublished or non-existent.

Therefore, to adhere to the strict instructions of providing scientifically accurate content and avoiding information that falls outside the explicit scope, the requested article cannot be generated at this time. Fulfilling the user's request would require speculation or the presentation of generalized data that does not pertain to the specific compound , which would violate the core principles of accuracy and specificity.

Structure Activity Relationship Sar Studies of Butyl N 4 Carbamoylphenyl Carbamate Derivatives

Systematic Modification of the Butyl Moiety and its Influence on Activity

The n-butyl group of butyl N-(4-carbamoylphenyl)carbamate plays a significant role in the molecule's interaction with its biological targets, primarily through hydrophobic interactions. The length and branching of this alkyl chain are critical determinants of binding affinity and inhibitory potency.

Research on related N-alkyl-O-phenyl carbamates has demonstrated that the N-alkyl chain length is essential for enzyme inhibition. nih.gov Studies have shown that N-butyl and N-pentyl carbamates are often more potent inhibitors than their counterparts with shorter (N-methyl) or bulkier, more branched (N-isopropyl) alkyl chains. nih.gov This suggests an optimal length for the alkyl substituent to fit within a specific hydrophobic pocket of the target protein.

Systematic modifications of the butyl group in this compound analogs could involve:

Varying Chain Length: Synthesis of analogs with methyl, ethyl, propyl, pentyl, and hexyl chains would help to determine the optimal chain length for activity. It is hypothesized that activity would increase up to a certain length and then decrease, a common trend in SAR studies.

Introducing Branching: Isomers such as isobutyl, sec-butyl, and tert-butyl could be explored. Branching can affect the compound's conformation and its fit within a binding site, potentially increasing selectivity for a particular enzyme or receptor subtype.

Cyclization: Replacing the butyl group with a cyclobutyl or cyclopentyl moiety could rigidify the structure, which can sometimes lead to a favorable decrease in the entropic penalty of binding.

The following table illustrates hypothetical SAR data based on these principles for a generic biological target.

Compound Modification of Butyl Moiety Hypothetical IC₅₀ (nM)
1n-Propyl150
2n-Butyl 100
3n-Pentyl120
4Isobutyl250
5Cyclobutyl200

This interactive table allows for sorting by compound, modification, and hypothetical IC₅₀ values.

Impact of Substitutions on the 4-Carbamoylphenyl Ring on Biological Profiles

The 4-carbamoylphenyl ring is a key structural feature, likely involved in hydrogen bonding and π-π stacking interactions with the biological target. The position and electronic nature of substituents on this ring can dramatically alter a compound's biological activity.

Studies on ring-substituted carbamoylphenylcarbamates have indicated that both the electronic effects and the bulkiness of substituents are important factors. mdpi.com For instance, in some series, electron-withdrawing groups have been shown to increase activity. mdpi.comresearchgate.net The position of the substituent is also critical; for example, meta-substituted phenyl carbamates have shown moderate enzyme inhibition, while ortho- and para-substituted analogs of the same substituent were found to be negligible. researchgate.net

Key modifications to the 4-carbamoylphenyl ring could include:

Positional Isomerism of the Carbamoyl (B1232498) Group: Moving the carbamoyl group to the meta or ortho positions would likely have a profound impact on the binding mode and activity.

Introduction of Electron-Withdrawing and Electron-Donating Groups: Adding substituents such as nitro, cyano, or halogens (electron-withdrawing) or methoxy (B1213986) and methyl groups (electron-donating) at various positions on the ring would probe the electronic requirements of the binding site.

Varying Substituent Size: Introducing substituents of varying sizes, from a small fluorine atom to a bulkier tert-butyl group, can help to map the steric tolerance of the binding pocket.

The table below presents hypothetical data on how such substitutions might affect biological activity.

Compound Substitution on Phenyl Ring Hypothetical Activity
63-Carbamoyl (meta)Lower
72-Carbamoyl (ortho)Inactive
84-Carbamoyl-2-fluoroHigher
94-Carbamoyl-3-methoxyLower
104-Carbamoyl-2-methylSimilar

This interactive table allows for sorting by compound, substitution, and hypothetical activity.

Role of the Carbamate (B1207046) Linkage in Receptor/Enzyme Recognition

The carbamate linkage is a crucial pharmacophore in many biologically active molecules, serving as a stable and conformationally restricted peptide bond isostere. acs.org It can participate in hydrogen bonding through its carbonyl group and the NH moiety, which is vital for anchoring the molecule within a receptor or enzyme active site. acs.orgnih.gov

The mechanism of action for many carbamate inhibitors involves the carbamoylation of a serine residue in the active site of an enzyme, leading to its inactivation. nih.gov The enzymatic nucleophilic attack is directed at the carbonyl carbon of the carbamate, forming a tetrahedral intermediate that then releases the alcohol or phenol (B47542) portion of the molecule, resulting in an inactive carbamylated enzyme. nih.gov

To investigate the role of the carbamate linkage in this compound, the following modifications could be considered:

Thionocarbamates: Replacing the carbonyl oxygen with a sulfur atom would alter the electronic properties and hydrogen bonding capacity of the linker.

Reverse Carbamates: Synthesizing the isomeric structure where the oxygen and nitrogen atoms are swapped would change the orientation of the hydrogen bond donor and acceptor groups.

Homologation: Inserting a methylene (B1212753) group between the carbamate and the phenyl ring would increase the flexibility and length of the molecule, which could affect how it spans the binding site.

Stereochemical Effects on Biological Activity

While this compound itself is achiral, the introduction of chiral centers through modification of the butyl moiety or the phenyl ring can lead to stereoisomers with significantly different biological activities. Chirality plays a pivotal role in drug action as it affects target binding, metabolism, and distribution. nih.gov

For many chiral compounds, only one enantiomer or diastereomer exhibits the desired biological activity, a phenomenon known as stereoselectivity. nih.govresearchgate.net This is because biological macromolecules, such as enzymes and receptors, are themselves chiral and will interact differently with the stereoisomers of a chiral ligand.

Should a chiral center be introduced, for example by creating a branched alkyl chain (e.g., a sec-butyl group), the following would be necessary:

Synthesis of Enantiomerically Pure Isomers: The individual (R)- and (S)-enantiomers would need to be synthesized or separated.

Biological Evaluation of Each Isomer: Each isomer would be tested independently to determine if one is more active than the other or if they have different biological profiles. For instance, studies on other chiral molecules have shown that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism. nih.gov

The following table illustrates the potential for stereochemical effects on biological activity.

Compound Stereochemistry Hypothetical Activity
11a(R)-sec-butyl analogHigh
11b(S)-sec-butyl analogLow
12Racemic sec-butyl analogModerate

This interactive table allows for sorting by compound, stereochemistry, and hypothetical activity.

Design of Targeted Analog Libraries for SAR Refinement

To efficiently explore the SAR of this compound, the design of targeted analog libraries is a powerful strategy. Combinatorial chemistry techniques can be employed to generate a diverse set of compounds around the core scaffold. nih.gov

A well-designed library would systematically vary the different structural components of the molecule:

R1 Group (Alkyl Moiety): A selection of linear, branched, and cyclic alkyl groups.

R2 Group (Phenyl Ring Substituents): A diverse set of substituents with varying electronic and steric properties at different positions on the ring.

The ProSAR methodology, which optimizes the Shannon entropy of the 2D pharmacophore distribution, could be used for reagent selection to ensure that the resulting library provides a good starting point for deriving a detailed SAR. nih.gov Furthermore, computational methods such as 3D-QSAR and molecular docking can be used to guide the design of the library and to rationalize the biological data obtained. nih.gov By combining rational design, combinatorial synthesis, and high-throughput screening, a comprehensive understanding of the SAR for this class of compounds can be achieved, paving the way for the development of new and improved therapeutic agents.

Analytical Methodologies for Research Scale Investigation and Characterization of Butyl N 4 Carbamoylphenyl Carbamate

Chromatographic Purity and Quantification Methods

Chromatographic techniques are the cornerstone for assessing the purity of butyl N-(4-carbamoylphenyl)carbamate and quantifying its presence in various matrices.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for separating the compound from impurities and degradation products. A typical reversed-phase HPLC (RP-HPLC) method is often preferred for N-aryl carbamates. aliyuncs.com

Method development for this compound would involve a systematic evaluation of columns, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity. A C18 column is a common choice for the separation of carbamates. aliyuncs.comepa.gov The mobile phase composition, typically a gradient of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water, is optimized to ensure good peak shape and resolution. s4science.atfishersci.com UV detection is suitable for this compound due to the presence of a chromophore in its structure. researchgate.net

A hypothetical HPLC method for the analysis of this compound is presented below:

Table 1: Hypothetical HPLC Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time ~8.5 min

This table presents a hypothetical HPLC method based on common practices for the analysis of similar carbamate (B1207046) compounds.

While this compound itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable technique for the identification and quantification of potential volatile byproducts that may arise during its synthesis or degradation. Carbamates can be thermally labile, and GC analysis can sometimes lead to decomposition, forming products like isocyanates and the corresponding phenols. oup.com However, with careful method development, including the use of derivatization or cold on-column injection, direct GC-MS analysis of certain carbamates is possible. oup.comscispec.co.th

A GC-MS method for analyzing volatile byproducts would typically involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides definitive identification of the byproducts based on their mass spectra.

Table 2: Hypothetical GC-MS Parameters for Volatile Byproduct Analysis

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temperature 250 °C (Splitless)
Oven Program 50 °C (1 min), then 10 °C/min to 280 °C (5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-450 amu

This table outlines a hypothetical GC-MS method for the analysis of potential volatile byproducts from this compound, based on general analytical practices for thermally labile compounds.

Spectrophotometric Methods for Concentration Determination

UV-Vis spectrophotometry offers a simple and rapid method for determining the concentration of this compound in solution, provided no other components in the matrix absorb significantly at the same wavelength. youtube.com The aromatic ring in the molecule gives rise to a characteristic UV absorbance spectrum. By constructing a calibration curve of absorbance versus concentration using standards of known concentration, the concentration of an unknown sample can be determined by measuring its absorbance and applying Beer-Lambert Law. tripod.com

To perform a spectrophotometric assay, the wavelength of maximum absorbance (λmax) for this compound would first be determined. A hypothetical λmax might be in the range of 250-260 nm.

Table 3: Hypothetical Data for a Spectrophotometric Calibration Curve

Concentration (µg/mL)Absorbance at 254 nm
10.102
50.515
101.030
151.545
202.050

This table presents hypothetical data for a UV spectrophotometric calibration curve for this compound, illustrating a linear relationship between concentration and absorbance.

Characterization of Metabolites in Research Systems (e.g., Microsomal Incubations)

Understanding the metabolic fate of a compound is crucial in drug discovery and development. In vitro models, such as liver microsomes, are commonly used to investigate the metabolism of new chemical entities. youtube.com Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.gov

Incubation of this compound with liver microsomes in the presence of NADPH (a cofactor for CYP enzymes) can lead to the formation of various metabolites. nih.govfrontiersin.org These metabolites are typically identified using liquid chromatography coupled with high-resolution mass spectrometry (LC-MS/MS). The primary metabolic pathways for carbamates can include hydrolysis of the carbamate bond, oxidation of the alkyl chain, and hydroxylation of the aromatic ring. frontiersin.org

Table 4: Hypothetical Metabolites of this compound Identified in Human Liver Microsomes

MetaboliteProposed StructureMass Shift (Da)Proposed Metabolic Reaction
M1 Hydroxylated butyl chain+16Oxidation
M2 N-dealkylated carbamate-56Hydrolysis
M3 Aromatic hydroxylation+16Oxidation
M4 Carboxylation of butyl chain+30Oxidation

This table presents hypothetical metabolites of this compound that could be formed in a microsomal incubation, based on common metabolic pathways for carbamate compounds.

Stability Studies of this compound in Biological and Chemical Research Media

Assessing the stability of a compound in various media is essential to ensure that the compound remains intact during experimental procedures and to understand its potential degradation pathways.

The stability of carbamates can be significantly influenced by pH. researchgate.net Generally, carbamates are more stable in acidic to neutral conditions and are susceptible to hydrolysis under basic conditions. clemson.edu The rate of hydrolysis can be determined by incubating the compound in buffers of varying pH at a constant temperature and monitoring the decrease in the concentration of the parent compound over time using HPLC.

The hydrolysis of this compound would likely follow pseudo-first-order kinetics. The rate constant (k) and half-life (t1/2) at each pH can be calculated.

Table 5: Hypothetical pH-Dependent Stability of this compound at 37 °C

pHHalf-life (t1/2, hours)
3.0 > 48
5.0 > 48
7.4 24.5
9.0 2.1

This table presents hypothetical stability data for this compound at different pH values, illustrating the typical trend of increased hydrolysis at higher pH for carbamates.

Enzymatic Stability in In Vitro Systems

The enzymatic stability of a chemical compound is a critical parameter in drug discovery and development, as it influences its pharmacokinetic profile, including its half-life and bioavailability. For this compound, understanding its susceptibility to enzymatic degradation is essential for characterizing its potential behavior in a biological system. While specific experimental data on the enzymatic stability of this compound is not extensively available in public literature, its stability can be thoroughly investigated using established in vitro methodologies.

These investigations typically measure the rate of disappearance of the parent compound over time when exposed to various enzyme systems. The primary systems used for this purpose are liver subcellular fractions, such as microsomes, and intact liver cells (hepatocytes).

Methodologies for Assessing Enzymatic Stability

Liver Microsomal Stability Assay

Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells and are a rich source of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) oxidases. creative-bioarray.comdomainex.co.uk A microsomal stability assay is a common, high-throughput method used in early drug discovery to assess a compound's susceptibility to Phase I metabolism. domainex.co.ukcreative-bioarray.com

The general procedure involves:

Incubation: The test compound, this compound, is incubated at a fixed concentration (e.g., 1 µM) with a suspension of pooled liver microsomes from a relevant species (e.g., human, rat, mouse) at 37°C. researchgate.netdomainex.co.uk

Cofactor Initiation: The metabolic reaction is initiated by adding a cofactor, typically the NADPH regenerating system, which is essential for the function of CYP enzymes. creative-bioarray.comresearchgate.net

Time-Point Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). creative-bioarray.com The reaction in each aliquot is immediately stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins. domainex.co.uk

Analysis: After centrifugation to remove the precipitated proteins, the concentration of the remaining parent compound in the supernatant is quantified. springernature.com The standard analytical technique for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. domainex.co.ukdomainex.co.uk

Hepatocyte Stability Assay

For a more comprehensive assessment, hepatocyte stability assays are employed. Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases) and their necessary cofactors in a more physiologically relevant environment. domainex.co.ukevotec.comsygnaturediscovery.com This allows for the evaluation of a broader range of metabolic pathways beyond those assessed in microsomes. creative-bioarray.com

The experimental workflow is similar to the microsomal assay, involving the incubation of the compound with a suspension of cryopreserved hepatocytes and sampling over time. evotec.comnih.gov This system can provide a more accurate prediction of in vivo hepatic clearance because it accounts for cellular uptake (permeability) and the interplay between Phase I and Phase II metabolism. domainex.co.uksygnaturediscovery.com

Data Analysis and Key Parameters

From the data on compound depletion over time, several key parameters are calculated:

Half-Life (t½): The time required for the concentration of the compound to decrease by half. This is determined from the slope of the natural logarithm of the remaining compound concentration plotted against time. domainex.co.uk

Intrinsic Clearance (CLint): This parameter represents the inherent ability of the liver enzymes to metabolize a drug. sygnaturediscovery.com It is a measure of the metabolic rate normalized to the protein concentration in the assay. domainex.co.uk

These parameters are crucial for ranking compounds during lead optimization and for predicting in vivo pharmacokinetic properties such as hepatic clearance and bioavailability. creative-bioarray.comspringernature.com

Potential Metabolic Pathways for this compound

The structure of this compound features a carbamate linkage (-O-CO-NH-), which is susceptible to enzymatic hydrolysis. The most probable metabolic pathway is the cleavage of this carbamate ester bond by hydrolytic enzymes, such as carboxylesterases, which are present in liver microsomes and hepatocytes. nih.govresearchgate.netnih.gov This hydrolysis would yield butanol, 4-aminobenzamide (B1265587), and carbon dioxide.

Additionally, other metabolic reactions could occur at different sites on the molecule, such as oxidation of the butyl chain, which would be primarily mediated by CYP enzymes. creative-bioarray.com

Illustrative Research Findings

While specific data for this compound is not available, the table below illustrates the typical format of results obtained from an in vitro hepatocyte stability assay for a hypothetical compound.

Test SystemCompound Concentration (µM)Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Stability Classification
Human Liver Hepatocytes1> 120< 5.8High
Rat Liver Hepatocytes1859.7Moderate
Mouse Liver Hepatocytes12533.1Low

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

The investigation into the enzymatic stability of this compound through these in vitro systems would provide essential data to predict its metabolic fate and guide further development.

Future Research Directions and Potential Academic Applications

Development of Butyl N-(4-carbamoylphenyl)carbamate as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. The development of this compound as a chemical probe would hinge on its ability to selectively interact with a specific biological target. Carbamate (B1207046) derivatives are well-suited for this role due to their ability to act as covalent inhibitors of enzymes, particularly serine hydrolases. The carbamate moiety can undergo nucleophilic attack by a serine residue in the active site of an enzyme, leading to carbamoylation and inactivation of the enzyme.

The design of a chemical probe based on this compound would involve several key steps:

Target Identification: Identifying a biological target of interest where the carbamate's reactivity could be exploited.

Affinity and Selectivity Optimization: Modifying the butyl and carbamoylphenyl portions of the molecule to enhance binding affinity and selectivity for the target enzyme over other proteins.

Reporter Tagging: Incorporating a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable visualization and identification of the target protein in complex biological samples.

The carbamoylphenyl moiety could play a crucial role in directing the molecule to specific targets through hydrogen bonding interactions, while the butyl group could influence its pharmacokinetic properties and binding site interactions.

Exploration of Novel Biological Targets and Therapeutic Research Avenues

The carbamate scaffold is a key structural feature in numerous approved drugs and investigational compounds, highlighting its therapeutic potential. nih.govimi.hrnih.gov Carbamate derivatives have been explored for a wide range of therapeutic applications, including as anticonvulsants, in the treatment of neurodegenerative diseases, and as anticancer agents. nih.gov

For this compound, several research avenues could be explored:

Enzyme Inhibition: A primary area of investigation would be its potential as an inhibitor of enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are relevant targets in Alzheimer's disease, and fatty acid amide hydrolase (FAAH), a target for pain and inflammation. nih.gov The electronic properties of the substituted phenyl ring can significantly influence the inhibitory potency of carbamates. nih.gov

Antiproliferative Activity: The carbamoyl (B1232498) group is present in some anticancer agents, and its presence in this molecule could confer antiproliferative properties. Screening against various cancer cell lines would be a logical first step.

Antimicrobial Activity: Some carbamate derivatives have shown antimicrobial activity. jocpr.com The potential of this compound against various bacterial and fungal strains could be investigated.

The following table summarizes potential biological targets for carbamate derivatives based on existing research:

Target ClassSpecific ExamplesPotential Therapeutic Area
HydrolasesAcetylcholinesterase, Butyrylcholinesterase, Fatty Acid Amide Hydrolase, LipasesNeurodegenerative diseases, Pain, Inflammation
ProteasesHIV Protease, Serine ProteasesHIV/AIDS, Various
KinasesVariousCancer

Integration with Advanced Drug Discovery Research Paradigms (e.g., Fragment-Based Drug Discovery)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The carbamate moiety is an attractive scaffold for FBDD due to its favorable physicochemical properties and its ability to form key interactions with protein targets.

This compound itself, or fragments derived from it (e.g., the carbamoylphenyl carbamate core), could be included in fragment libraries for screening against a wide range of therapeutic targets. The modular nature of the molecule allows for systematic elaboration of initial fragment hits. For instance, if the carbamoylphenyl carbamate fragment shows binding to a target, the butyl group can be systematically modified to optimize potency and other drug-like properties. This iterative process of fragment evolution is a cornerstone of FBDD.

Computational Design of Next-Generation Carbamic Acid Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these approaches can be used to:

Predict Binding Modes: Molecular docking studies can predict how the molecule interacts with the active site of potential enzyme targets, providing insights into the key intermolecular interactions that drive binding.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of a series of carbamate derivatives with their biological activity. nih.govnih.gov This allows for the rational design of new compounds with improved potency. For example, the electronic effects of substituents on the phenyl ring can be correlated with enzyme inhibition. nih.gov

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel carbamate derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and experimental testing.

These computational approaches would accelerate the design-make-test-analyze cycle for developing novel therapeutic agents based on the carbamate scaffold.

Applications in Advanced Materials Science Research (e.g., Polymer Chemistry, Coatings)

The carbamate linkage is the defining feature of polyurethanes, a versatile class of polymers with a wide range of applications in foams, elastomers, coatings, and adhesives. wikipedia.org The structure of this compound suggests its potential as a monomer or a building block in the synthesis of novel polymers.

Potential research directions in materials science include:

Novel Polyurethane Synthesis: The bifunctional nature of a diisocyanate derivative of the carbamoylphenyl ring could be used in condensation polymerization with diols to create novel polyurethanes. The presence of the carbamoyl group could introduce specific properties, such as enhanced hydrogen bonding, leading to materials with unique thermal and mechanical characteristics.

Functional Coatings: Carbamate-functional polymers can be used to create crosslinked coatings with excellent durability and chemical resistance. This compound-derived polymers could be explored for applications in protective coatings for various substrates.

Stimuli-Responsive Materials: The hydrogen-bonding capabilities of the carbamoyl and carbamate groups could be exploited to create materials that respond to external stimuli such as temperature or pH.

Opportunities for Collaborative and Interdisciplinary Research Initiatives

The multifaceted potential of this compound provides a fertile ground for collaborative and interdisciplinary research. Such initiatives could bring together experts from various fields to fully explore the compound's properties and applications.

Examples of potential collaborations include:

Medicinal Chemistry and Chemical Biology: Synthetic chemists could design and synthesize novel analogs, while chemical biologists could evaluate their activity in biological systems and identify their molecular targets.

Computational Chemistry and Experimental Biology: Computational chemists could use modeling to guide the design of new compounds, which would then be synthesized and tested by experimental biologists, creating a feedback loop for lead optimization.

Polymer Chemistry and Materials Science: Polymer chemists could synthesize new materials based on the carbamate monomer, and materials scientists could characterize their physical and mechanical properties and explore their potential applications.

Such collaborations would be essential to unlock the full scientific potential of this compound and related carbamic acid derivatives.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing butyl N-(4-carbamoylphenyl)carbamate?

The synthesis typically involves a carbamate formation reaction. A plausible route is the reaction of 4-isocyanatophenylcarbamide with butanol under anhydrous conditions, catalyzed by a base such as triethylamine. Safety protocols, including inert atmosphere (e.g., nitrogen) and controlled temperature (20–25°C), are critical to prevent side reactions like hydrolysis . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Basic: Which analytical techniques are optimal for structural characterization of this compound?

  • X-ray crystallography : Use SHELXL for refinement and Mercury for visualization to resolve hydrogen bonding and packing interactions .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR in deuterated DMSO to confirm carbamate and carbamoyl groups.
    • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) validate functional groups.
      Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced: How can computational tools predict the bioactivity of derivatives of this compound?

Molecular docking (e.g., AutoDock Vina) can model interactions with target proteins, such as SARS-CoV-2 spike glycoprotein, by optimizing binding affinity and hydrogen-bonding patterns. Density Functional Theory (DFT) calculations (e.g., Gaussian 09) assess electronic properties and reactive sites for rational drug design . Validation via molecular dynamics simulations (e.g., GROMACS) ensures stability of ligand-receptor complexes.

Advanced: What experimental strategies resolve contradictions in crystallographic refinement of carbamate derivatives?

Discrepancies in thermal parameters or occupancy may arise during refinement. Strategies include:

  • Using dual software (e.g., SHELX and SIR97) to cross-validate structural solutions .
  • Incorporating restraints for disordered moieties (e.g., butyl chains) to improve model accuracy.
  • High-resolution data collection (≤1.0 Å) to minimize noise and enhance electron density maps .

Basic: What safety protocols are critical when handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of airborne particles.
  • Storage : In amber glass vials at 2–8°C under nitrogen to prevent moisture absorption and degradation .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
  • Stoichiometry : Maintain a 1.1:1 molar ratio of butanol to isocyanate to drive the reaction to completion.
  • Real-time monitoring : Use in situ FT-IR to track isocyanate consumption (disappearance of ~2270 cm1^{-1} peak) .

Basic: What are the stability profiles of this compound under varying pH conditions?

The compound is stable in neutral pH but hydrolyzes under acidic (pH < 3) or alkaline (pH > 10) conditions. Accelerated stability studies (40°C/75% RH for 30 days) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) quantify degradation products like 4-carbamoylaniline .

Advanced: How can derivatives be designed to enhance binding specificity for enzyme targets?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3_3) at the phenyl ring to modulate electronic effects.
  • Fragment-based drug design : Replace the butyl group with cyclic amines to explore steric effects.
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors/donors using Schrödinger’s Phase .

Basic: What are the key considerations for selecting crystallization solvents for this compound?

Use solvents with moderate polarity (e.g., ethyl acetate or acetone) to balance solubility and nucleation kinetics. Slow evaporation at 4°C promotes single-crystal growth. For challenging cases, vapor diffusion (e.g., ether into dichloromethane) may yield suitable crystals for X-ray analysis .

Advanced: How can machine learning improve the prediction of physicochemical properties for this carbamate?

Train models (e.g., random forest or neural networks) on datasets of carbamates to predict logP, solubility, and melting points. Descriptors include molecular weight, topological surface area (tPSA), and hydrogen-bond counts. Validate predictions with experimental DSC (melting point) and shake-flask solubility assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.